molecular formula C27H46O B3176589 Cholesterol-4-13C CAS No. 99964-70-2

Cholesterol-4-13C

Cat. No. B3176589
CAS RN: 99964-70-2
M. Wt: 387.6 g/mol
InChI Key: HVYWMOMLDIMFJA-CHMPPTJKSA-N
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Description

Cholesterol-4-13C is a variant of cholesterol where the carbon atom at the 4th position is a Carbon-13 isotope . It has an empirical formula of 13CC26H46O and a molecular weight of 387.65 . .


Synthesis Analysis

This compound can be synthesized using stable isotopic tracers to track the biosynthesis of cholesterol in cultured cells . The isotopic tracer used is typically a 13 Carbon stable-isotope . This method allows for the analysis of other lipids, such as shorter carbon-chained fatty acids, which are precursor molecules in cholesterol biosynthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other . The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane .


Chemical Reactions Analysis

This compound can be used in NMR for compositional and quantitative analysis of oils and lipids in food . High-resolution 13C NMR is a powerful method to determine the positional distribution of different classes of fatty acids on the glycerol backbone due to chemical shift differences observed on the carbonyl signal .

. It has a boiling point of 360 °C (lit.) and a melting point of 147-149 °C (lit.) . Its density is 1.070 g/mL at 25 °C .

Scientific Research Applications

Cholesterol as a Biomarker

  • Isotopic Biomarker in Food and Health: Cholesterol, including isotopically labeled forms like Cholesterol-4-13C, is significant in tracking metabolic disorders and as a biomarker in food authentication. Advanced techniques such as NMR have enabled the analysis of 13C isotope contents in cholesterol, enhancing our ability to classify samples based on origin and to explore isotopomics of similar compounds (Hajjar, Rizk, Akoka, & Bejjani, 2019).

Cholesterol in Lipid Bilayers and Membranes

  • Solid-State NMR Studies: Solid-state NMR, using highly 13C-enriched cholesterol, offers a high-resolution view of cholesterol's structure and dynamics in lipid bilayers. This technique facilitates the study of cholesterol's interaction with other lipids and proteins, crucial for cell function (Della Ripa, Petros, Cioffi, Piehl, Courtney, Burke, & Rienstra, 2018).
  • Orientation in High-Density Lipoprotein (HDL): Solid-state NMR has been used to analyze the orientation of cholesterol in HDL nanodiscs, providing insights into its role in cholesterol cycling and its impact on the risk of coronary heart disease (Lau & Middleton, 2022).

Cholesterol Clustering and Interaction

  • Cholesterol Oligomers in Membranes: Studies on cholesterol clustering, specifically the formation of dimers and tetramers, in lipid bilayers have been conducted. These clusters are significant for understanding cholesterol's role in regulating membrane proteins and its pathogenic implications in diseases (Elkins, Bandara, Pantelopulos, Straub, & Hong, 2021).

Cholesterol Synthesis and Transport

  • Isotopically Enriched Cholesterol Production: An efficient method for producing isotopically enriched cholesterol, such as 13C-Cholesterol, using genetically engineered yeast has been developed. This method has applications in NMR and other studies focusing on cholesterol's role in biology and chemistry (Shivapurkar, Souza, Jeannerat, & Riezman, 2011).

Future Directions

The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . Cholesterol biosynthesis supports proliferation and drives resistance to tyrosine kinase inhibitor (TKI) therapy in hepatocellular carcinoma (HCC) .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-CHMPPTJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([13CH2]4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99964-70-2
Record name (4-13C)Cholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099964702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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